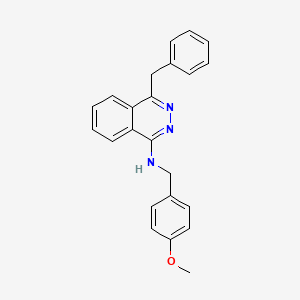

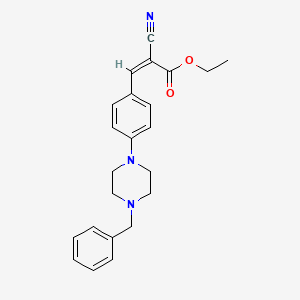

4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

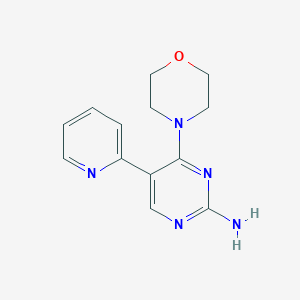

4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine, also known as 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine hydrochloride, is a synthetic molecule that has been widely studied for its potential applications in scientific research. It is a derivative of phthalazinamine, a heterocyclic aromatic amine, and is composed of two benzene rings and one phthalazinamine ring. It is a lipophilic compound, meaning it is soluble in lipids and can easily pass through cell membranes. This makes it an attractive molecule for research applications as it can be used to study a variety of biological systems.

Aplicaciones Científicas De Investigación

Photodynamic Therapy in Cancer Treatment

A significant application of compounds related to 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine is in photodynamic therapy for cancer treatment. For example, a study by Pişkin, Canpolat, and Öztürk (2020) explores a zinc phthalocyanine derivative with high singlet oxygen quantum yield, suitable for Type II photosensitizers in photodynamic therapy. This demonstrates the potential of phthalazinamine derivatives in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Activity towards Phosphodiesterase 5 (PDE5)

Phthalazines, including derivatives of 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine, have been studied for their inhibitory activity towards PDE5, an enzyme involved in cellular signaling. Watanabe et al. (1998) synthesized various phthalazine derivatives and found that some exhibit potent vasorelaxant effects, indicating potential for cardiovascular applications (Watanabe et al., 1998).

Photocatalytic Oxidation

Studies have also investigated the photocatalytic oxidation properties of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol. Higashimoto et al. (2009) found that these compounds can be oxidized into aldehydes using a TiO2 photocatalyst under O2 atmosphere. This oxidation process is relevant in chemical synthesis and environmental applications (Higashimoto et al., 2009).

Protection of Hydroxy Functions

Another application area is the protection of hydroxy functions in organic synthesis. The study by Horita et al. (1986) discusses the selective deprotection of benzyl and 4-methoxybenzyl protecting groups, illustrating the importance of these compounds in facilitating complex organic syntheses (Horita et al., 1986).

Antibacterial and Cytotoxicity Studies

N-heterocyclic carbene-silver complexes with benzyl substitutions have been studied for their antibacterial and cytotoxic properties. Patil et al. (2010) synthesized p-methoxybenzyl-substituted and benzyl-substituted complexes, demonstrating significant antibacterial activity and cytotoxicity against certain cell lines, indicating potential biomedical applications (Patil et al., 2010).

Propiedades

IUPAC Name |

4-benzyl-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c1-27-19-13-11-18(12-14-19)16-24-23-21-10-6-5-9-20(21)22(25-26-23)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRBLBKDDWSION-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)

![[2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2404386.png)

![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)

![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)

![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)